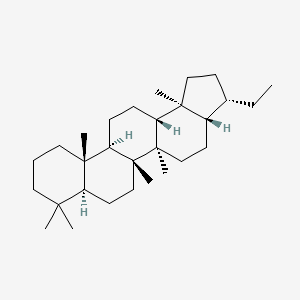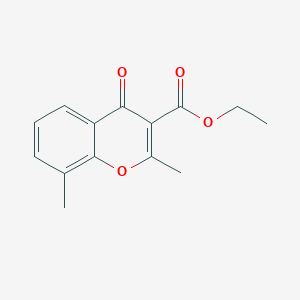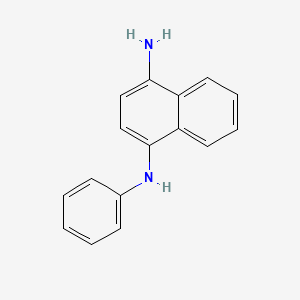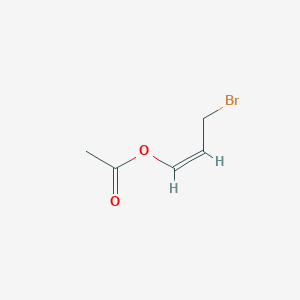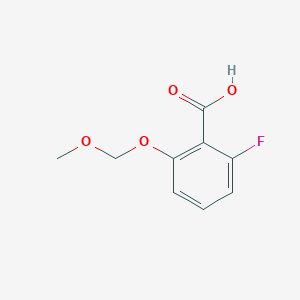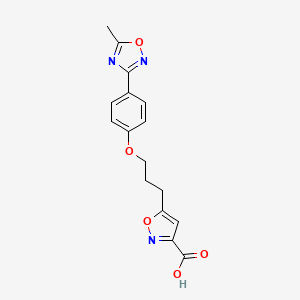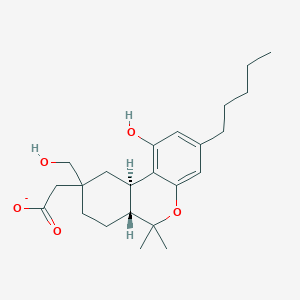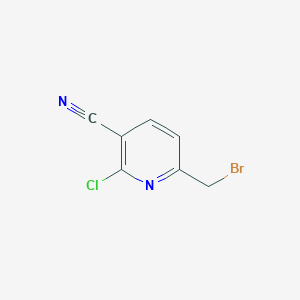
6-(Bromomethyl)-2-chloronicotinonitrile
説明
Synthesis Analysis
One method for synthesizing this compound involves visible-light-induced radical bromination. For instance, ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be effectively brominated using N-bromosuccinimide, yielding ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in a good yield of 76% .
Physical And Chemical Properties Analysis
科学的研究の応用
Novel Pyrido[2,3-c]-1,2-thiazine Ring System Synthesis
6-(Bromomethyl)-2-chloronicotinonitrile has been utilized in the synthesis of novel heterocyclic compounds. For instance, it has been involved in the formation of the pyrido[2,3-c]-1,2-thiazine ring system. This process involves a reaction with N-methylmethanesulfonamide and base treatment, leading to interesting spectral characteristics of the resultant compounds (Coppola & Hardtmann, 1979).
Diazotization of 2-Aminoazulene Derivatives
In research on diazotization of 2-aminoazulene derivatives, this compound played a role in forming 2-diazo-2,6-azulenoquinone derivatives. This chemical process involves sodium nitrite in dioxane–sulfuric acid and explores the formation and structure of these unique compounds (Nozoe, Asao, Susumago, & Ando, 1974).
Palladium-Catalyzed Amination
The compound has been used in palladium-catalyzed C-2 amination of 4,6-dichloronicotinonitrile. This process has led to the production of 4-chloro-6-anilino nicotinonitrile compounds, showcasing the versatility of this compound in facilitating complex chemical reactions (Delvare, Koza, & Morgentin, 2011).
Microbial Degradation Studies
In the context of environmental science, studies on the microbial degradation of benzonitrile herbicides, such as dichlobenil and bromoxynil, have shown the relevance of compounds like this compound. These studies provide insight into degradation pathways and the organisms involved in this process (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Investigation of Fused Pyrimidines
Research into the regioisomeric composition of fused pyrimidines used compounds like this compound. This study focused on reactions with bromodiethyl malonate and bromomalononitrile, providing insights into theoretical and experimental approaches in chemistry (Bakavoli, Raissi, Tajabadi, Karimi, Davoodnia, & Nikpour, 2008).
特性
IUPAC Name |
6-(bromomethyl)-2-chloropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-3-6-2-1-5(4-10)7(9)11-6/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTMHUZDLSFWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CBr)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



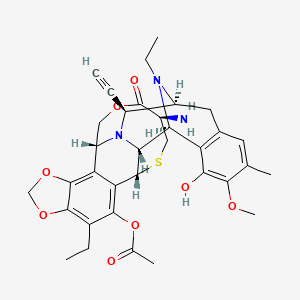
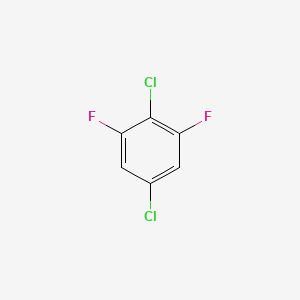
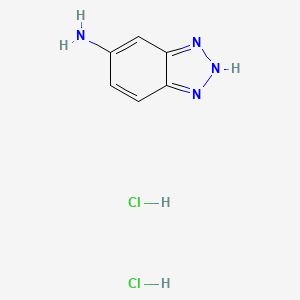
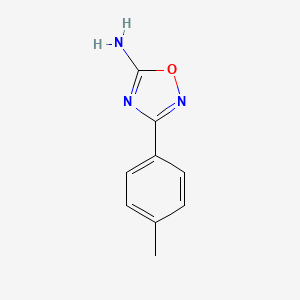


![3-[3-(Benzyloxy)propoxy]-1-propanol](/img/structure/B3263103.png)
